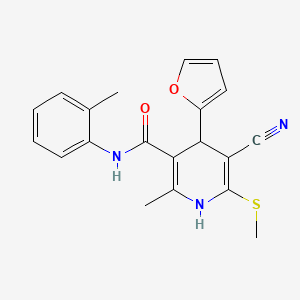
2-(2-Azidoethyl)-1,1-difluorocyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Azidoethyl)-1,1-difluorocyclopentane is an organic compound characterized by the presence of an azido group (-N₃) and two fluorine atoms attached to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethyl)-1,1-difluorocyclopentane typically involves the nucleophilic substitution of a halogenated precursor with sodium azide. One common method includes the reaction of 2-bromoethyl-1,1-difluorocyclopentane with sodium azide in an organic solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds as follows:
2-Bromoethyl-1,1-difluorocyclopentane+NaN3→this compound+NaBr
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance safety and efficiency. The use of microreactors allows for precise control of reaction conditions, minimizing the risk associated with handling azides .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Azidoethyl)-1,1-difluorocyclopentane can undergo various chemical reactions, including:
Click Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Reduction: Reduction of the azido group to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions where the azido group can be replaced by other nucleophiles.
Common Reagents and Conditions
CuAAC: Copper(I) catalysts, alkyne substrates, and mild conditions (room temperature) are typically used.
Reduction: LiAlH₄ in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Triazoles: Formed via CuAAC reactions.
Amines: Resulting from the reduction of the azido group.
Substituted Cyclopentanes: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(2-Azidoethyl)-1,1-difluorocyclopentane has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Azidoethyl)-1,1-difluorocyclopentane depends on the specific reaction it undergoes. In CuAAC reactions, the azido group reacts with an alkyne to form a stable triazole ring, facilitated by a copper(I) catalyst . The azido group can also be reduced to an amine, which can participate in further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
2-Azidoethylbenzene: Contains an azidoethyl group attached to a benzene ring.
1-(2-Azidoethyl)-pyrazole: Features an azidoethyl group attached to a pyrazole ring.
1-(2-Azidoethyl)-1,2,3-triazole: Contains an azidoethyl group attached to a triazole ring.
Uniqueness
2-(2-Azidoethyl)-1,1-difluorocyclopentane is unique due to the presence of both azido and difluorocyclopentane moieties, which confer distinct reactivity and properties compared to other azidoethyl compounds. The difluorocyclopentane ring enhances the compound’s stability and potential for diverse chemical transformations .
Propiedades
IUPAC Name |
2-(2-azidoethyl)-1,1-difluorocyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3/c8-7(9)4-1-2-6(7)3-5-11-12-10/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNPCVKFLMIFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)CCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2885579.png)

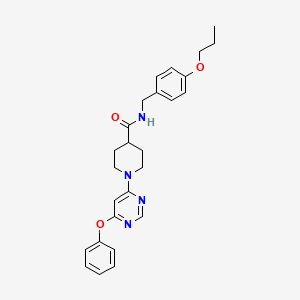

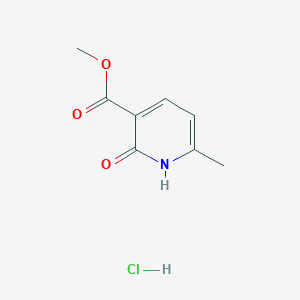
![3-Bromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2885587.png)
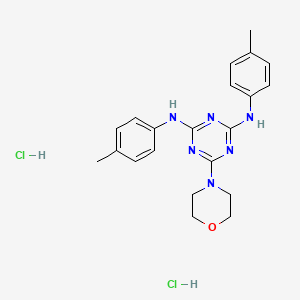
![3H,4H,5H,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2885593.png)
![5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole](/img/structure/B2885594.png)
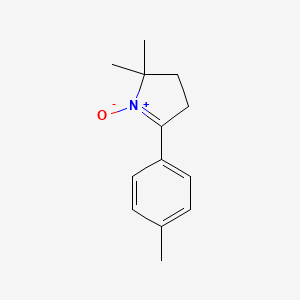
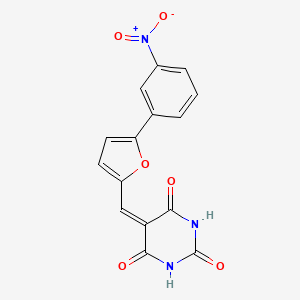
![2-iodo-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2885599.png)
![N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2885601.png)
